1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride

説明

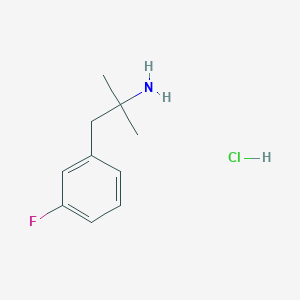

1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride is a useful research compound. Its molecular formula is C10H15ClFN and its molecular weight is 203.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride, commonly referred to as a fluorinated derivative of amphetamine, has garnered significant interest in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H14ClFN

- Molecular Weight : 183.22 g/mol

- CAS Number : 2413-54-9

The compound features a fluorinated phenyl ring attached to a branched amine structure. The presence of the fluorine atom is believed to enhance its potency and selectivity for certain biological targets.

This compound primarily acts as a releasing agent and reuptake inhibitor of key neurotransmitters:

- Dopamine : Increases dopaminergic transmission by promoting the release and inhibiting the reuptake of dopamine.

- Serotonin : Similar mechanisms apply, enhancing serotonin levels in the synaptic cleft.

- Norepinephrine : Influences norepinephrine release, contributing to stimulant effects.

This modulation of neurotransmitter systems results in both stimulant and entactogenic effects, making it relevant for therapeutic applications as well as recreational use.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption when administered orally or through other routes.

- Distribution : Its lipophilic nature suggests extensive distribution in body tissues.

- Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Primarily excreted via urine, with metabolites detectable in biological samples .

Stimulant Effects

Users report several stimulant effects associated with this compound:

- Increased Energy : Heightened energy levels and alertness.

- Enhanced Mood : Associated with feelings of euphoria and sociability.

These effects are attributed to elevated levels of neurotransmitters in the brain.

Case Studies

Several studies have explored the biological effects of this compound:

-

Neurotransmitter Release Study :

- Investigated the compound's ability to stimulate dopamine release in vitro.

- Results indicated significant increases in dopamine levels compared to control groups.

-

Comparative Analysis with Other Compounds :

- Studies compared the effects of this compound with other stimulants like amphetamine and methamphetamine.

- It was found to have a unique profile with distinct receptor binding affinities.

Data Table: Comparative Biological Activity

| Compound | Dopamine Release | Serotonin Release | Norepinephrine Release | Stimulant Rating |

|---|---|---|---|---|

| 1-(3-Fluorophenyl)-2-methylpropan-2-am | High | Moderate | Moderate | High |

| Amphetamine | Very High | High | High | Very High |

| Methamphetamine | Extremely High | Very High | Very High | Extremely High |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C10H14ClFN

- CAS Number : 43317084

- Chemical Structure : The compound features a fluorinated phenyl ring attached to a branched amine group, which influences its biological activity.

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Potential : 3-FA is being investigated for its potential use in treating neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly dopamine, serotonin, and norepinephrine .

- Case Study : A study highlighted the compound's ability to enhance dopaminergic transmission, suggesting its potential as a treatment for conditions such as ADHD and depression .

-

Pharmacology

- Psychoactive Effects : Research has focused on the stimulant properties of 3-FA, which acts as a releasing agent and reuptake inhibitor for key neurotransmitters. This mechanism underlies its psychoactive effects, making it of interest for both therapeutic and recreational use .

- Comparative Analysis : Studies have compared the effects of 3-FA with other amphetamines, noting differences in potency and duration of action, which may inform dosage and therapeutic applications .

-

Analytical Chemistry

- Reference Standard : The compound is utilized as a reference standard in analytical methods to detect and quantify similar compounds in biological samples. Its unique chemical properties make it suitable for this purpose .

- Methodology : Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze the presence of 3-FA in various matrices, providing essential data for toxicology studies .

-

Industrial Chemistry

- Synthesis Intermediate : 3-FA serves as an intermediate in the synthesis of other fluorinated organic compounds. Its unique reactivity allows for the development of new materials with specific properties .

- Production Methods : Industrial production often involves optimizing reaction conditions to enhance yield and purity, using catalysts and specific solvents.

The biological activity of 1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems:

- Dopamine : Acts as a releasing agent and reuptake inhibitor.

- Serotonin : Increases serotonin levels, contributing to mood enhancement.

- Norepinephrine : Influences norepinephrine release, enhancing alertness and energy levels.

This modulation of neurotransmitter systems results in stimulant effects that are being studied for both therapeutic applications and recreational use.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential treatment for neurological disorders | Enhances dopaminergic transmission |

| Pharmacology | Psychoactive effects | Acts as releasing agent for neurotransmitters |

| Analytical Chemistry | Reference standard for detection | Used in GC-MS analysis |

| Industrial Chemistry | Intermediate in fluorinated compound synthesis | Optimized production methods |

特性

IUPAC Name |

1-(3-fluorophenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPTXFDYYLEEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743836 | |

| Record name | 1-(3-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2194-88-9 | |

| Record name | 1-(3-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。